

Cy3B NHS Ester: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cy3B NHS Ester

Cat. No.: B12384938

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3B NHS Ester is a highly efficient, amine-reactive fluorescent dye belonging to the cyanine family. It is an improved version of the Cy3 dye, engineered for enhanced fluorescence quantum yield and photostability.[1][2][3] This makes it a superior choice for a wide range of bioconjugation applications, particularly in experiments requiring bright and stable fluorescent signals. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary amines (-NH₂) present in biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[4][5] This guide provides a comprehensive overview of **Cy3B NHS Ester**, including its properties, detailed experimental protocols for its use, and its application in advanced fluorescence techniques.

Core Properties of Cy3B NHS Ester

Cy3B NHS Ester is characterized by its bright orange fluorescence, high water solubility, and pH insensitivity across a range of 4 to 10.[2][4] These properties make it a versatile tool for various biological labeling experiments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Cy3B NHS Ester** is presented in the table below.

Property	Value	References
Molecular Formula	C ₃₅ H ₃₅ N ₃ O ₈ S	[6][7][8]
Molecular Weight	~657.7 g/mol	[4][6][7][8]
CAS Number	228272-52-4	[6][8]
Solubility	Good in DMSO, DMF, and Water	[4][9]
Appearance	Solid	
Storage Conditions	-20°C, in the dark, desiccated	[4][6][9]

Spectral Properties

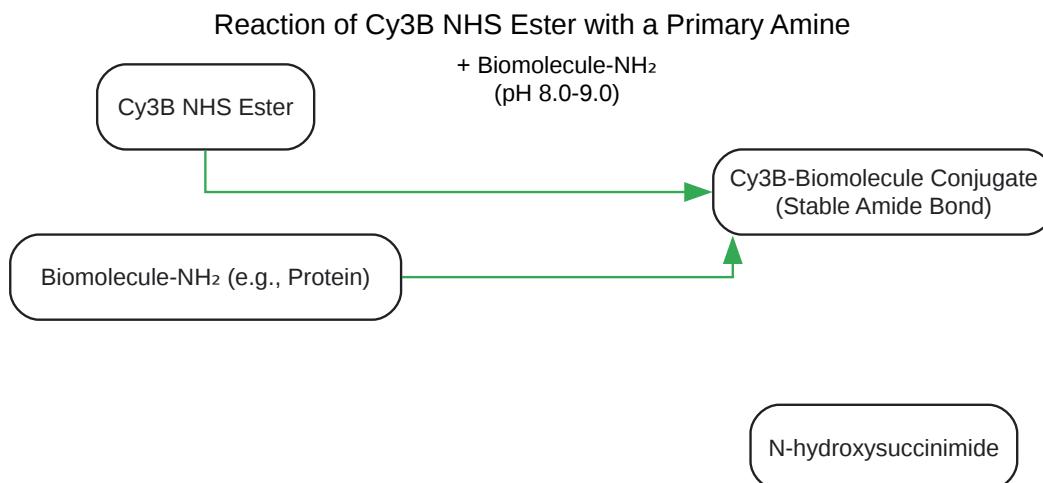
The spectral characteristics of **Cy3B NHS Ester** are crucial for designing fluorescence experiments and selecting appropriate filter sets.

Property	Value	References
Excitation Maximum ($\lambda_{\text{max, ex}}$)	~560 - 566 nm	[4][8]
Emission Maximum ($\lambda_{\text{max, em}}$)	~571 - 578 nm	[4][7][8]
Molar Extinction Coefficient (ϵ)	~120,000 - 137,000 cm ⁻¹ M ⁻¹	[4][8][9]
Fluorescence Quantum Yield (Φ)	~0.68 - 0.92	[8][9]
Spectrally Similar Dyes	Cy3, DyLight® 555, Alexa Fluor® 555	[4]

Reaction Mechanism with Primary Amines

The labeling of biomolecules with **Cy3B NHS Ester** occurs through a nucleophilic acyl substitution reaction. The primary amine group on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide

bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly basic pH (typically 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.



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Reaction of **Cy3B NHS Ester** with a primary amine.

Experimental Protocols

Protein Labeling with Cy3B NHS Ester

This protocol provides a general procedure for labeling proteins with **Cy3B NHS Ester**. It is important to note that the optimal conditions may vary depending on the specific protein.

Materials:

- **Cy3B NHS Ester**
- Protein of interest (in an amine-free buffer, e.g., PBS)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

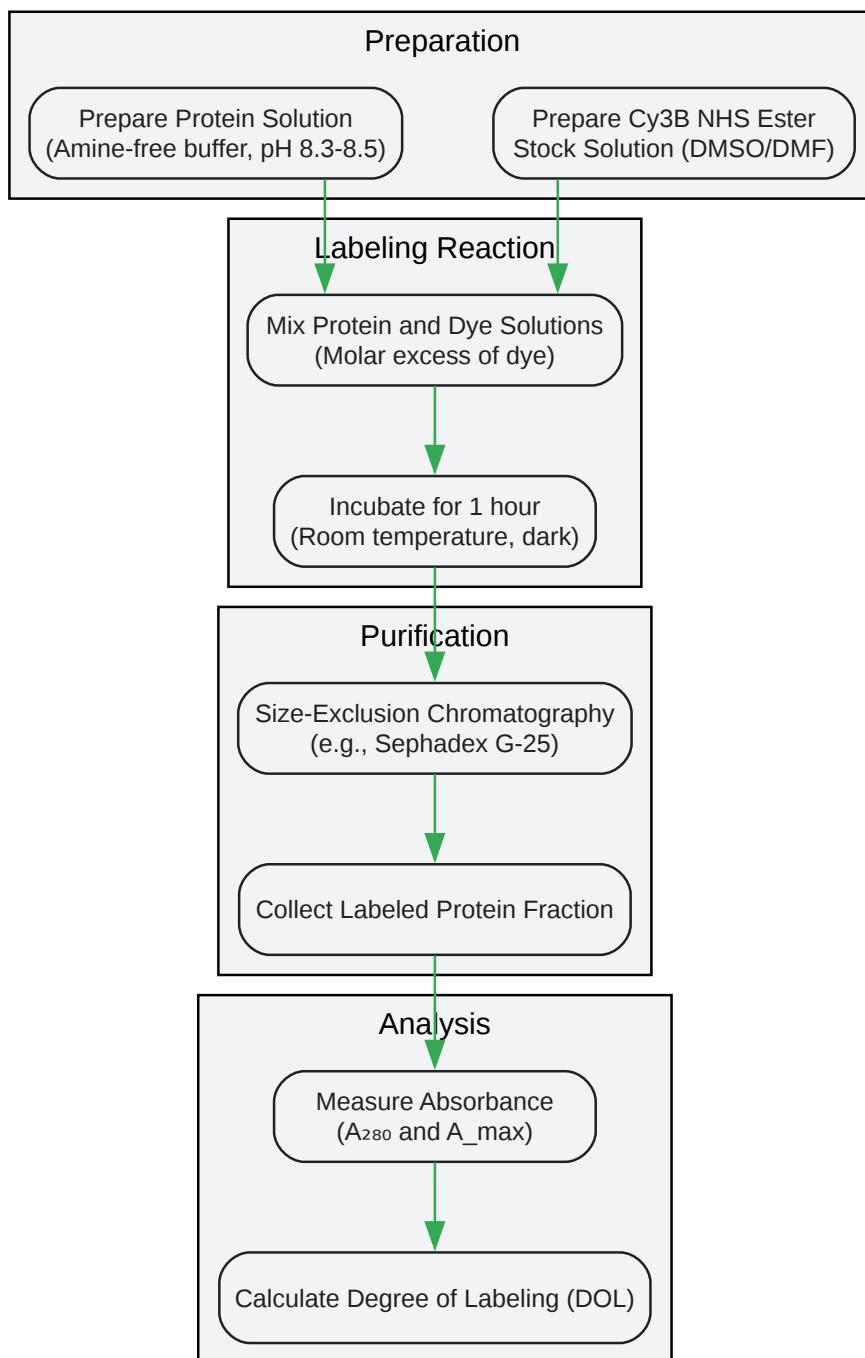
- 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5
- Purification column (e.g., Sephadex G-25)
- Reaction tubes
- Spectrophotometer

Procedure:

- Prepare Protein Solution:
 - Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided.
- Prepare **Cy3B NHS Ester** Stock Solution:
 - Allow the vial of **Cy3B NHS Ester** to warm to room temperature before opening.
 - Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This solution should be prepared fresh before each labeling reaction.
- Labeling Reaction:
 - Add the **Cy3B NHS Ester** stock solution to the protein solution. A molar excess of the dye (typically 5-15 fold) is recommended. The optimal ratio should be determined empirically.
 - Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.
- Purification of the Labeled Protein:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
 - The first colored band to elute from the column will be the Cy3B-labeled protein.

- Determine the Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the excitation maximum of Cy3B (~560 nm, A_{max}).
 - Calculate the protein concentration using the following formula:
 - $\text{Protein Concentration (M)} = [A_{280} - (A_{\text{max}} \times CF_{280})] / \epsilon_{\text{protein}}$
 - Where CF_{280} is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer), and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
 - Calculate the DOL using the following formula:
 - $\text{DOL} = A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$
 - Where ϵ_{dye} is the molar extinction coefficient of Cy3B at its λ_{max} .

Protein Labeling Workflow with Cy3B NHS Ester

[Click to download full resolution via product page](#)Protein labeling workflow with **Cy3B NHS Ester**.

Advanced Application: Single-Molecule FRET (smFRET)

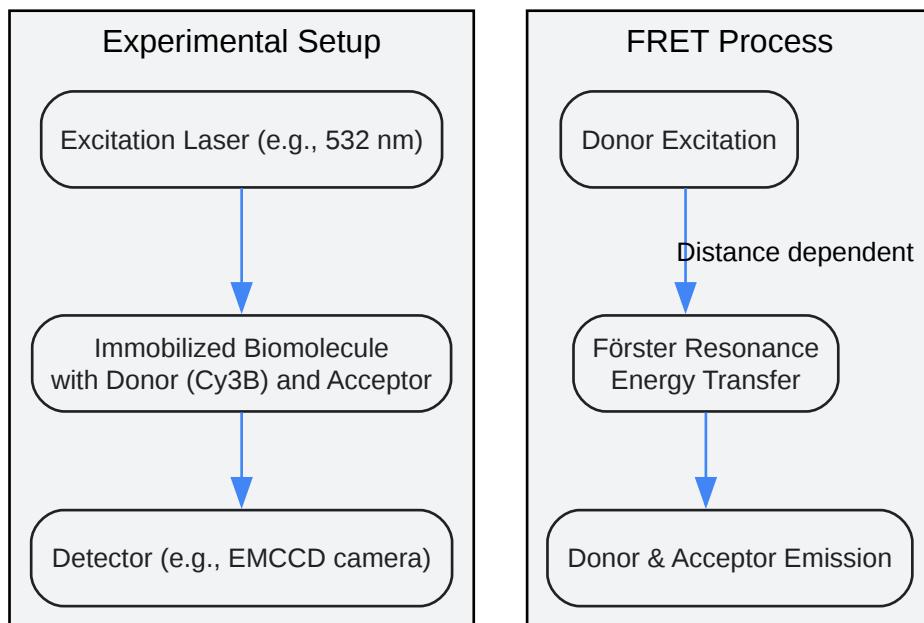
Cy3B is an excellent donor fluorophore for single-molecule Förster Resonance Energy Transfer (smFRET) experiments due to its high quantum yield and photostability. smFRET is a powerful technique that allows for the study of conformational dynamics and intermolecular interactions of single biomolecules in real-time.

In a typical smFRET experiment, a donor fluorophore (e.g., Cy3B) and an acceptor fluorophore (e.g., Cy5) are attached to specific sites on a biomolecule. The efficiency of energy transfer from the donor to the acceptor is highly dependent on the distance between them, providing a molecular ruler to measure intramolecular distances.

General Experimental Workflow for smFRET

- Labeling and Purification: The biomolecule of interest is labeled with the donor (**Cy3B NHS Ester**) and acceptor fluorophores and purified to remove any free dye.
- Immobilization: The labeled biomolecules are immobilized on a passivated surface (e.g., a PEG-coated coverslip) at a low density to ensure individual molecules can be resolved.
- Data Acquisition: The sample is illuminated with a laser that excites the donor fluorophore (e.g., a 532 nm laser for Cy3B). The fluorescence emission from both the donor and acceptor is collected and recorded over time using a sensitive detector.
- Data Analysis: The fluorescence intensity traces of individual molecules are analyzed to calculate the FRET efficiency, which can then be correlated with conformational states or binding events.

Single-Molecule FRET (smFRET) Principle



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Principle of a single-molecule FRET experiment.

Conclusion

Cy3B NHS Ester is a robust and versatile fluorescent probe that offers significant advantages for the labeling of biomolecules. Its superior photophysical properties make it an ideal choice for a wide range of applications, from basic fluorescence microscopy to advanced single-molecule studies. The detailed protocols and technical information provided in this guide are intended to assist researchers in effectively utilizing **Cy3B NHS Ester** to achieve high-quality, reproducible results in their scientific investigations.

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